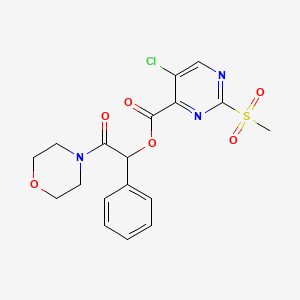
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, also known as EFCA, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is not fully understood, but it is believed to work by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, gene expression, and cell signaling pathways. In the brain, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine increases the levels of serotonin, which can improve mood and reduce anxiety. In cancer cells, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, including:
1. Further studies on the mechanism of action of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, particularly in the brain and in cancer cells.
2. Development of new (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine derivatives with improved efficacy and fewer side effects.
3. Evaluation of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's potential therapeutic applications in other fields, such as cardiovascular disease and inflammation.
4. Investigation of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's potential as a diagnostic tool for certain diseases, such as cancer.
Conclusion:
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is a promising compound with potential therapeutic applications in various fields, including neuroscience and cancer research. Its mechanism of action is not fully understood, but it is believed to work by selectively inhibiting the reuptake of serotonin in the brain. (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications, but also has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine should focus on further understanding its mechanism of action, developing new derivatives with improved efficacy and fewer side effects, and evaluating its potential therapeutic applications in other fields.
Méthodes De Synthèse
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-fluoroaniline with (1S,2R)-1-phenylcyclopropan-1-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine.
Applications De Recherche Scientifique
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which could be useful in the treatment of depression and anxiety disorders. In cancer research, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent. In drug discovery, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
(1S,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPOLWCVTWFBR-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)


![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)
